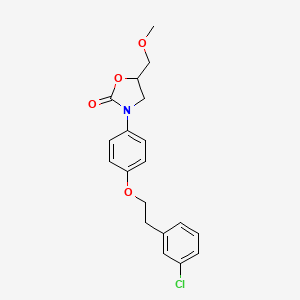
(Triethoxysilyl)methyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Triethoxysilyl)methyl 4-methoxybenzoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a triethoxysilyl group attached to a methyl 4-methoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Triethoxysilyl)methyl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with a triethoxysilane derivative. One common method is the esterification of 4-methoxybenzoic acid with (triethoxysilyl)methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Triethoxysilyl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, which are important in the formation of polymeric materials.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic solutions are commonly used to hydrolyze the triethoxysilyl group.
Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, can facilitate the condensation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Triethoxysilyl)methyl 4-methoxybenzoate has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of siloxane-based polymers and materials with unique mechanical and thermal properties.
Chemistry: The compound is utilized in the development of functionalized surfaces and coatings, as well as in the synthesis of other organosilicon compounds.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of adhesives, sealants, and coatings with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (Triethoxysilyl)methyl 4-methoxybenzoate involves the hydrolysis and condensation of the triethoxysilyl group, leading to the formation of siloxane bonds. These reactions are crucial for the compound’s ability to form stable polymeric networks. The methoxybenzoate moiety can interact with various molecular targets, depending on the specific application, such as surface functionalization or drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
(Triethoxysilyl)methyl benzoate: Similar structure but lacks the methoxy group on the benzene ring.
(Trimethoxysilyl)methyl 4-methoxybenzoate: Similar structure but with trimethoxysilyl group instead of triethoxysilyl.
(Triethoxysilyl)ethyl 4-methoxybenzoate: Similar structure but with an ethyl linker instead of a methyl linker.
Uniqueness
(Triethoxysilyl)methyl 4-methoxybenzoate is unique due to the presence of both the triethoxysilyl group and the methoxybenzoate moiety. This combination imparts specific reactivity and functional properties, making it suitable for applications that require both hydrolyzable silane groups and aromatic ester functionalities. The methoxy group on the benzene ring can also influence the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
76241-05-9 |
|---|---|
Fórmula molecular |
C15H24O6Si |
Peso molecular |
328.43 g/mol |
Nombre IUPAC |
triethoxysilylmethyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H24O6Si/c1-5-19-22(20-6-2,21-7-3)12-18-15(16)13-8-10-14(17-4)11-9-13/h8-11H,5-7,12H2,1-4H3 |
Clave InChI |
COGNOAFMCPNFTJ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](COC(=O)C1=CC=C(C=C1)OC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
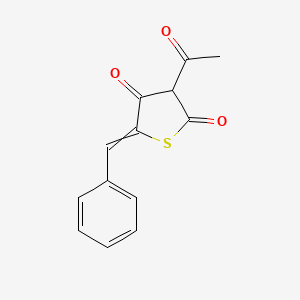
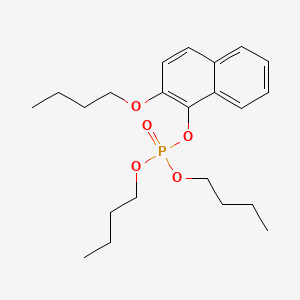
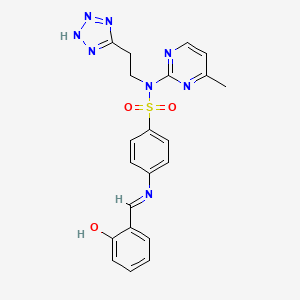
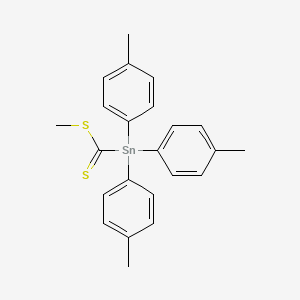


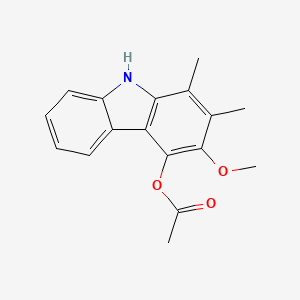

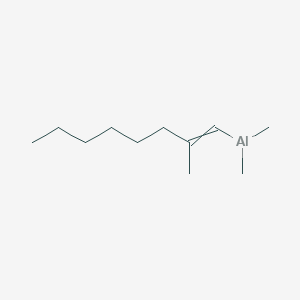
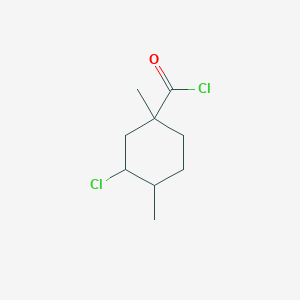
![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
